molecular formula C9H10BF4KO B8204066 Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate

Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate

Cat. No.: B8204066
M. Wt: 260.08 g/mol
InChI Key: GXOMVDQJZMWVGH-UHFFFAOYSA-N
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Description

Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate is an organotrifluoroborate compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a fluoro and an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate typically involves the reaction of 3-fluoro-2-isopropoxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The compound can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with solvents such as THF or toluene.

    Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

    Hydrolysis: 3-fluoro-2-isopropoxyphenylboronic acid.

Scientific Research Applications

Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate
  • Potassium 2-isopropoxyphenyltrifluoroborate

Uniqueness

Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate is unique due to the presence of both fluoro and isopropoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-2-propan-2-yloxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF4O.K/c1-6(2)15-9-7(10(12,13)14)4-3-5-8(9)11;/h3-6H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMVDQJZMWVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)F)OC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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